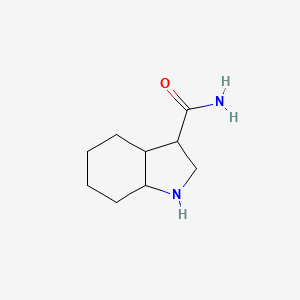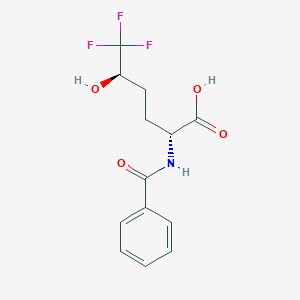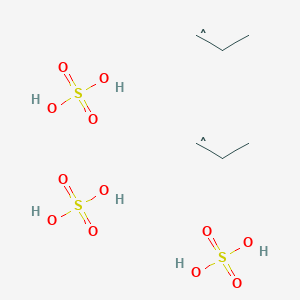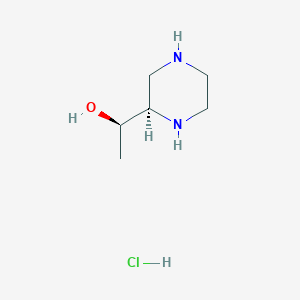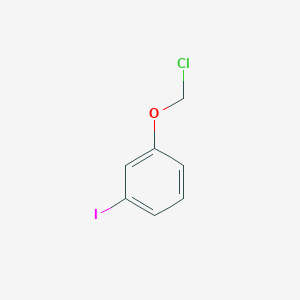![molecular formula C37H24 B13145824 7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene is a complex organic compound that belongs to the class of fluorenes Fluorenes are polycyclic aromatic hydrocarbons that consist of two benzene rings connected by a cyclopentane ring This particular compound is characterized by its unique structure, which includes a fluorenylidene group attached to a dibenzo[c,g]fluorene moiety
Métodos De Preparación
The synthesis of 7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorenone with a suitable reagent to form the fluorenylidene intermediate. This can be achieved through a condensation reaction with an appropriate aldehyde or ketone.
Coupling with Dibenzo[c,g]fluorene: The fluorenylidene intermediate is then coupled with dibenzo[c,g]fluorene under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce costs.
Análisis De Reacciones Químicas
7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
Aplicaciones Científicas De Investigación
7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Electronics: It can be used as a building block for the synthesis of organic electronic materials, including conductive polymers and organic field-effect transistors (OFETs).
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Research: Its fluorescent properties can be utilized in biological imaging and as a probe in various biochemical assays.
Mecanismo De Acción
The mechanism by which 7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene exerts its effects depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparación Con Compuestos Similares
Similar compounds to 7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene include other fluorenylidene derivatives and polycyclic aromatic hydrocarbons. Some examples are:
9H-Fluoren-9-ylidene: A simpler fluorenylidene compound with similar electronic properties.
Dibenzochrysenes: Polycyclic aromatic hydrocarbons with extended conjugation, used in similar applications.
Fluorenone Derivatives: Compounds with a fluorenone core, often used in organic electronics and materials science.
The uniqueness of this compound lies in its specific structure, which combines the properties of fluorenylidene and dibenzo[c,g]fluorene, resulting in enhanced electronic and photophysical properties.
Propiedades
Fórmula molecular |
C37H24 |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
12-[(E)-3-fluoren-9-ylideneprop-1-enyl]pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C37H24/c1-3-12-26-24(10-1)20-22-34-33(35-23-21-25-11-2-4-13-27(25)37(35)36(26)34)19-9-18-32-30-16-7-5-14-28(30)29-15-6-8-17-31(29)32/h1-23,33H/b19-9+ |
Clave InChI |
YPDNOEYIKZGUOS-DJKKODMXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C3/C=C/C=C5C6=CC=CC=C6C7=CC=CC=C75)C=CC8=CC=CC=C84 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C3C=CC=C5C6=CC=CC=C6C7=CC=CC=C75)C=CC8=CC=CC=C84 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


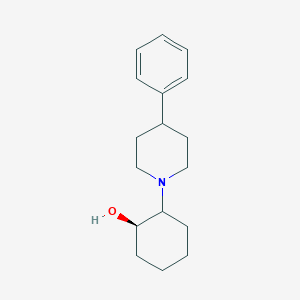
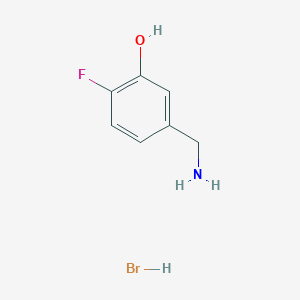
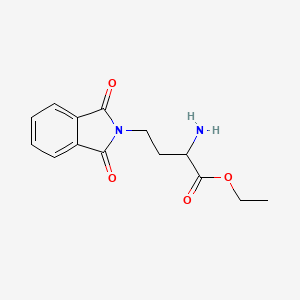

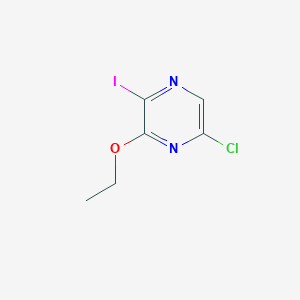
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
